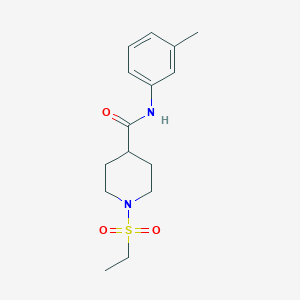

![molecular formula C21H18N4O5S B4614651 ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4614651.png)

ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, including esterification, etherification, reductive cyclization, and nitration processes. These methods aim to construct the compound's complex framework, incorporating various functional groups to achieve the desired molecular architecture. For example, the preparation of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives from 4-hydroxy-3-nitrobenzoic acid follows a similar synthetic route, showcasing the intricate steps required to synthesize such complex molecules (Yin Du-lin, 2007).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is characterized by their heterocyclic systems, which often exhibit unique physical and chemical properties. X-ray diffraction analysis plays a crucial role in confirming the structure, providing detailed insights into the compound's geometric configuration and intermolecular interactions. For instance, the unexpected formation of a 6-(benzofuranylidene)tetrahydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7-dione derivative and its structural confirmation via X-ray analysis highlights the importance of structural elucidation in understanding these compounds' properties (A. Kravchenko et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Reactivity studies, such as solvomercuration reactions and their subsequent transformations, shed light on the compounds' behavior under different chemical conditions, offering insights into their stability, reactivity, and potential applications. For example, the study on solvomercuration adducts of 2-nitrobenzylcyclopropane and their acid-catalyzed transformations provide valuable data on the stability of metalated 1-oxo-3,4-dihydro-1H-2,1-benzoxazinium ions, important for understanding the compound's chemical properties (A. N. Fedotov et al., 2013).

Applications De Recherche Scientifique

Versatile Heterocycle Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a highly versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. This diversity is achieved through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, showcasing the potential for complex heterocyclic structures that might be relevant to the compound (Honey et al., 2012).

Structural and Reactivity Studies

Detailed DFT structural and reactivity studies on derivatives, such as ethyl-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-5-(4-benzyloxyphenyl)-2,3-dihydro-5H-[1,3] thiazolo[3,2-a]pyrimidine-6-carboxylate (EMTP), offer insights into spectroscopic, electronic, and chemical properties. Molecular docking simulations have also been used to evaluate potential antimicrobial activity, highlighting the research interest in understanding the molecular interactions and potential applications of such compounds in medical and pharmaceutical fields (Smitha et al., 2021).

Synthesis and Characterization of Derivatives

The synthesis and characterization of new 3(4H)-quinazolinone derivatives from quinazolinylbenzoic acid as a precursor have been explored. The reactions involved in synthesizing these derivatives, such as with hydrazine hydrate and various reagents, are of interest due to the antibacterial and antifungal activities exhibited by some of the products. This suggests potential applications in developing new antimicrobial agents (El-Shenawy, 2017).

Propriétés

IUPAC Name |

ethyl 4-[(7Z)-7-[(4-nitrophenyl)methylidene]-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5S/c1-2-30-20(27)15-5-9-16(10-6-15)23-12-22-21-24(13-23)19(26)18(31-21)11-14-3-7-17(8-4-14)25(28)29/h3-11H,2,12-13H2,1H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWCFGDPWIIEHM-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4614571.png)

![N-methyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4614596.png)

![3-[(4-ethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4614607.png)

![2-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614620.png)

![2-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614656.png)

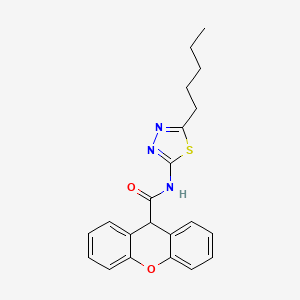

![1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4614658.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methylphenyl)acrylamide](/img/structure/B4614665.png)

![N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide](/img/structure/B4614667.png)

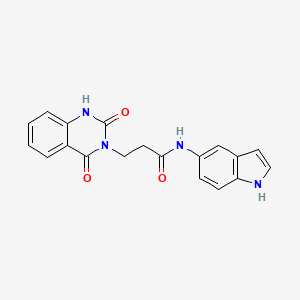

![3-(2-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614674.png)

![2-{[(4-fluorobenzyl)thio]acetyl}-N-(3-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4614676.png)

![4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4614681.png)